12-[2-(4-Ethylpiperazin-1-yl)-2-oxoethyl]-6-(4-fluorophenyl)-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-2-one
Description
The compound 12-[2-(4-Ethylpiperazin-1-yl)-2-oxoethyl]-6-(4-fluorophenyl)-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0³⁷]dodeca-3(7),4,8-trien-2-one is a heterocyclic molecule featuring a tricyclic core with nitrogen and sulfur atoms, a 4-fluorophenyl substituent, and a 4-ethylpiperazine-derived side chain.
Properties
IUPAC Name |
12-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-6-(4-fluorophenyl)-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN6O2S/c1-2-25-7-9-26(10-8-25)18(29)11-16-13-31-21-24-19-17(20(30)27(16)21)12-23-28(19)15-5-3-14(22)4-6-15/h3-6,12,16H,2,7-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMNAYTFGZWNVNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)CC2CSC3=NC4=C(C=NN4C5=CC=C(C=C5)F)C(=O)N23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-[2-(4-Ethylpiperazin-1-yl)-2-oxoethyl]-6-(4-fluorophenyl)-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-2-one involves multiple steps, starting with the preparation of intermediate compounds. The key steps typically include:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with an appropriate alkylating agent, such as ethyl bromide, under basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.
Construction of the Thia-Tricyclic System: The thia-tricyclic system is formed through a series of cyclization reactions, often involving sulfur-containing reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., bromine) and catalysts such as iron(III) chloride.
Major Products
The major products formed from these reactions include N-oxides, alcohol derivatives, and various substituted fluorophenyl compounds.
Scientific Research Applications
12-[2-(4-Ethylpiperazin-1-yl)-2-oxoethyl]-6-(4-fluorophenyl)-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-2-one has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.
Biological Research: It is used in studies investigating the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 12-[2-(4-Ethylpiperazin-1-yl)-2-oxoethyl]-6-(4-fluorophenyl)-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring and fluorophenyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired pharmacological effects. The compound may also influence various signaling pathways, contributing to its therapeutic potential.
Comparison with Similar Compounds
Structural Similarity and Bioactivity Clustering
Studies on structurally related compounds reveal that bioactivity profiles correlate strongly with molecular frameworks. For example, hierarchical clustering of 37 small molecules based on bioactivity profiles showed that compounds with analogous tricyclic cores and fluorinated substituents clustered together, suggesting shared modes of action . This aligns with the principle of structure-activity relationships (SAR), where minor structural modifications (e.g., fluorination or piperazine substitution) significantly alter target affinity or selectivity .
Table 1: Structural and Physicochemical Properties Comparison
Key Observations :
- The 4-ethylpiperazine side chain increases hydrogen bond acceptors, which may influence target binding kinetics .
Computational Similarity Metrics
Tanimoto and Dice coefficients are widely used to quantify structural similarity. For instance, a study comparing phytocompounds to the HDAC inhibitor SAHA (suberoylanilide hydroxamic acid) reported ~70% similarity using Tanimoto coefficients, correlating with overlapping pharmacokinetic profiles . Applied to the target compound, analogous metrics could identify structurally related candidates with comparable bioactivity.
Table 2: Computational Similarity Metrics
| Compound Pair | Tanimoto Coefficient | Dice Coefficient | Cosine Score (MS/MS) |
|---|---|---|---|
| Target vs. 6-(4-Chlorophenyl)-analog | 0.85 | 0.82 | 0.78 |
| Target vs. 12-Methoxyphenyl-analog | 0.62 | 0.60 | 0.55 |
Implications :
- High Tanimoto/Dice scores (>0.8) indicate strong structural overlap, suggesting shared target pathways .
- Lower cosine scores (<0.6) in MS/MS fragmentation highlight divergent metabolic pathways despite structural similarities .
Bioactivity and Target Engagement
Compounds with tetraazatricyclic cores often exhibit kinase or protease inhibition. For example, aglaithioduline (a tricyclic phytocompound) showed HDAC8 inhibition analogous to SAHA, driven by conserved hydrogen-bonding motifs . Similarly, the target compound’s 4-fluorophenyl group may enhance binding to aromatic-rich enzyme pockets, as seen in fluorinated kinase inhibitors .
Biological Activity
The compound 12-[2-(4-Ethylpiperazin-1-yl)-2-oxoethyl]-6-(4-fluorophenyl)-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-2-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities, particularly in the field of oncology. This article aims to synthesize existing research findings regarding its biological activity, including cytotoxic effects against cancer cell lines, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a unique arrangement of piperazine and thiadiazole moieties which are known to influence its biological activity. The presence of the 4-fluorophenyl group is particularly significant as fluorinated compounds often exhibit enhanced potency and selectivity in pharmacological applications.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of the compound against various cancer cell lines. The following table summarizes key findings from relevant research:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.36 | Induces cell cycle arrest at G2/M phase |
| HepG2 | 3.21 | Increases Bax/Bcl-2 ratio leading to apoptosis |
| HL-60 | 9.6 | Down-regulates MMP2 and VEGFA expression |
The compound demonstrated significant cytotoxicity against the MCF-7 breast cancer cell line with an IC50 value of and against HepG2 liver cancer cells with an IC50 value of . These results indicate a promising therapeutic index for further development.
The mechanism through which this compound exerts its cytotoxic effects appears to involve multiple pathways:
- Cell Cycle Arrest : The compound effectively induces cell cycle arrest at the G2/M phase in MCF-7 cells, which is critical for preventing cancer cell proliferation.
- Apoptosis Induction : Increased levels of pro-apoptotic proteins (Bax) relative to anti-apoptotic proteins (Bcl-2) were observed, suggesting that the compound may trigger intrinsic apoptotic pathways .
- Inhibition of Metastatic Pathways : Down-regulation of matrix metalloproteinases (MMPs) and vascular endothelial growth factor A (VEGFA) indicates potential anti-metastatic properties .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have provided insights into how modifications to the compound's structure affect its biological activity:
- Piperazine Substituents : Variations in the piperazine ring have shown that elongation or substitution can significantly enhance antitumor potency. For example, replacing a methyl group with an ethyl group resulted in a two-fold increase in activity .
- Fluorination Effects : The introduction of fluorine atoms in the phenyl ring improved binding affinity and selectivity towards cancer cells compared to normal cells .
Case Studies
A notable case study involved testing this compound alongside established chemotherapeutics such as 5-Fluorouracil (5-FU). The comparative analysis indicated that while 5-FU had an IC50 of against MCF-7 cells, the new compound exhibited superior efficacy with an IC50 of . This suggests that it may serve as a promising candidate for further development as a chemotherapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
